molecular formula C23H14O3S2 B13649037 5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde)

5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde)

Cat. No.: B13649037
M. Wt: 402.5 g/mol
InChI Key: OIKAXAIDUFVKAZ-UHFFFAOYSA-N
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Description

5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde): is a complex organic compound that features a biphenyl core substituted with formyl groups and thiophene-2-carbaldehyde units

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde) typically involves multi-step organic reactions. One common method includes the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent to introduce the formyl group . The biphenyl core can be synthesized through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl groups in the compound can undergo oxidation to form carboxylic acids.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The thiophene rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of covalent organic frameworks (COFs) due to its ability to form stable linkages . It is also employed in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology and Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment . Its unique structure allows for selective targeting of cancer cells and efficient generation of reactive oxygen species (ROS) under light irradiation.

Industry: In the industrial sector, the compound is used in the production of advanced materials with applications in electronics and optoelectronics. Its ability to form stable, conjugated systems makes it valuable for the development of high-performance electronic devices.

Mechanism of Action

The compound exerts its effects primarily through its formyl and thiophene groups. The formyl groups can participate in condensation reactions, forming Schiff bases with amines. The thiophene rings contribute to the compound’s electronic properties, allowing it to act as a semiconductor. The molecular targets and pathways involved include interactions with cellular membranes and proteins, leading to the generation of ROS and subsequent cell death in cancer cells .

Comparison with Similar Compounds

Uniqueness: 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde) is unique due to its biphenyl core, which provides rigidity and enhances its electronic properties. This makes it particularly suitable for applications in organic electronics and materials science.

Properties

Molecular Formula

C23H14O3S2

Molecular Weight

402.5 g/mol

IUPAC Name

5-[3-(4-formylphenyl)-5-(5-formylthiophen-2-yl)phenyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C23H14O3S2/c24-12-15-1-3-16(4-2-15)17-9-18(22-7-5-20(13-25)27-22)11-19(10-17)23-8-6-21(14-26)28-23/h1-14H

InChI Key

OIKAXAIDUFVKAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC=C(S3)C=O)C4=CC=C(S4)C=O

Origin of Product

United States

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